2,5-Anhydromannitol 1-phosphate

描述

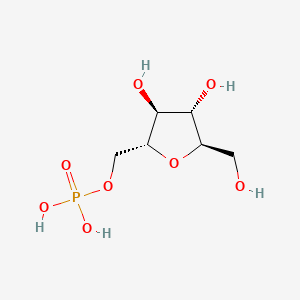

2,5-Anhydromannitol 1-phosphate is a chemical compound with the molecular formula C6H13O8P It is a derivative of mannitol, a naturally occurring sugar alcohol

准备方法

Synthetic Routes and Reaction Conditions

2,5-Anhydromannitol 1-phosphate can be synthesized through the nucleophilic attack of neokestose-1,6-di-phosphate using sodium borohydride in ammonium hydroxide (pH 11.4) for 18 hours . This reaction converts neokestose-1,6-di-phosphate to the 2,5-anhydro derivative.

Industrial Production Methods

the synthesis from inexpensive sources such as banana fruit has been explored, making it a potentially cost-effective method for large-scale production .

化学反应分析

Types of Reactions

2,5-Anhydromannitol 1-phosphate undergoes various chemical reactions, including phosphorylation and dephosphorylation. It can be phosphorylated by rat liver phosphofructokinase-1, although at a slower rate compared to fructose-6-phosphate .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium borohydride, ammonium hydroxide, and various enzymes such as phosphofructokinase-1 .

Major Products Formed

The major products formed from the reactions of this compound include its phosphorylated derivatives, such as 2,5-anhydromannitol-1,6-bisphosphate .

科学研究应用

Glycolysis and Gluconeogenesis Inhibition

2,5-Anhydromannitol 1-phosphate has been shown to inhibit key metabolic pathways in liver cells. Notably, it affects glycolysis by inhibiting phosphofructokinase-1 and phosphoglucose isomerase, leading to decreased lactate formation and altered hexose phosphate distribution in isolated rat hepatocytes . In studies involving fasting mice and rats, administration of 2,5-anhydromannitol resulted in significant reductions in blood glucose levels (17% to 58%), indicating its potential as a therapeutic agent for managing hyperglycemia .

Impact on Glycogenolysis

Research indicates that this compound inhibits glycogen phosphorylase activity in rat liver cells. This inhibition is characterized by an apparent inhibition constant (Ki) of approximately 0.66 mM . Additionally, it has been observed to inhibit gluconeogenesis from substrates like alanine and lactate, further emphasizing its role in glucose homeostasis .

| Metabolic Pathway | Effect of this compound |

|---|---|

| Glycolysis | Inhibition of phosphofructokinase-1 |

| Gluconeogenesis | Inhibition from alanine and lactate |

| Glycogenolysis | Inhibition of glycogen phosphorylase |

Influence on Food Intake

Studies have demonstrated that 2,5-anhydromannitol can stimulate food intake in rats. Doses ranging from 50 to 800 mg/kg led to increased consumption during fasting periods. This effect is attributed to the compound's ability to mimic a fasting metabolic state by altering plasma levels of glucose and ketone bodies .

Potential Weight Management Agent

Given its ability to influence appetite and energy metabolism, there is potential for 2,5-anhydromannitol to be utilized as an agent in weight management strategies. Its effects on food intake and metabolic regulation may provide insights into developing dietary supplements aimed at controlling body weight.

Selective Binding to GLUT5 Transporter

Recent studies have explored the binding affinity of 2,5-anhydromannitol analogs to the GLUT5 transporter. These investigations reveal that modifications to the compound can enhance its selectivity and effectiveness in inhibiting fructose uptake through GLUT5. This property may have implications for developing treatments targeting fructose metabolism-related disorders .

Case Studies

- Diabetic Models : In streptozotocin-diabetic mice models, administration of 2,5-anhydromannitol led to significant reductions in blood glucose levels while increasing serum lactate concentrations. This suggests a potential therapeutic role for the compound in diabetes management .

- Lactococcus lactis Metabolism : Research involving Lactococcus lactis demonstrated that 2,5-anhydromannitol could double the flux towards lactate production when utilized as a substrate. This finding highlights its utility in microbial fermentation processes .

作用机制

2,5-Anhydromannitol 1-phosphate exerts its effects by inhibiting fructose 1,6-bisphosphatase and activating pyruvate kinase. This leads to the inhibition of gluconeogenesis and enhancement of glycolysis from gluconeogenic precursors in hepatocytes . The compound also affects the phosphorylation state of pyruvate kinase, further influencing carbohydrate metabolism .

相似化合物的比较

Similar Compounds

2,5-Anhydroglucitol 1-phosphate: Similar in structure but differs in its inhibitory effects on enzymes.

Fructose 1,6-bisphosphate: A natural substrate for phosphofructokinase-1, but with different activation and inhibition properties compared to 2,5-Anhydromannitol 1-phosphate.

Uniqueness

This compound is unique due to its dual role in inhibiting fructose 1,6-bisphosphatase and activating pyruvate kinase, making it a valuable tool in studying carbohydrate metabolism and potential therapeutic applications .

生物活性

2,5-Anhydromannitol 1-phosphate (2,5-AM-1-P) is a phosphorylated derivative of 2,5-anhydromannitol, recognized for its significant role in carbohydrate metabolism. This compound exhibits notable biological activity, particularly as an inhibitor of gluconeogenesis and glycogenolysis, impacting glucose homeostasis and metabolic signaling pathways.

- Molecular Formula : C₆H₁₃O₈P

- Molecular Weight : 196.14 g/mol

- Structure : 2,5-AM-1-P features a five-membered furan ring with hydroxyl groups attached to each carbon except for the two carbons linked by an ether bond.

Target Enzymes

2,5-AM-1-P primarily interacts with key enzymes in carbohydrate metabolism:

- Phosphofructokinase-1 (PFK-1) : Acts as a competitive inhibitor.

- Fructose 1,6-bisphosphatase (FBPase) : Inhibition leads to reduced gluconeogenesis.

- Pyruvate Kinase : Activation enhances glycolysis.

Mode of Action

The compound is phosphorylated by fructokinase and subsequently by PFK-1, leading to its role in various biochemical pathways. It inhibits gluconeogenesis from substrates like lactate and pyruvate while stimulating glycolysis through the activation of pyruvate kinase.

Biochemical Pathways

2,5-AM-1-P influences several metabolic pathways:

- Glycolytic Pathway : Enhances the conversion of glucose to pyruvate.

- Gluconeogenic Pathway : Inhibits glucose production from non-carbohydrate sources.

This dual action helps regulate blood glucose levels effectively, particularly during fasting or fed states.

Cellular Effects

Research has demonstrated that 2,5-AM-1-P has profound effects on various cell types:

- In Hepatocytes :

Study Overview

A series of studies have explored the effects of 2,5-AM-1-P on glucose metabolism in animal models:

- In Vivo Studies :

- In Vitro Studies :

Summary Table of Key Findings

| Study Type | Concentration | Effect on Blood Glucose | Effect on Lactate |

|---|---|---|---|

| In Vivo | 100-200 mg/kg | Decreased by 17%-58% | Increased by 56% |

| In Vitro | 1 mM | Inhibited gluconeogenesis | Stimulated lactate formation |

属性

IUPAC Name |

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBMAMGDBXPU-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966346 | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52011-52-6 | |

| Record name | 2,5-Anhydromannitol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。